Home > Products > Screening Compounds P35683 > Cefoselis hydrochloride
Cefoselis hydrochloride -

Cefoselis hydrochloride

Catalog Number: EVT-1802321
CAS Number:
Molecular Formula: C19H23ClN8O6S2
Molecular Weight: 559 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cefoselis hydrochloride is classified under the cephalosporin antibiotics, which are characterized by their beta-lactam structure. The source for its synthesis typically begins with 7-aminocephalosporanic acid, a key intermediate in the production of many cephalosporin derivatives. This compound is synthesized through various chemical reactions that modify the core structure to enhance its antibacterial properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of cefoselis hydrochloride involves several key steps:

  1. Starting Material: The synthesis begins with 7-aminocephalosporanic acid, which serves as the core structure.
  2. Chemical Reactions: The process includes acylation and cyclization reactions to form cefoselis sulfate, a precursor to cefoselis hydrochloride.
  3. Final Conversion: The conversion of cefoselis sulfate to cefoselis hydrochloride is achieved through a reaction with hydrochloric acid.

In industrial settings, macroporous resin is often used in a fixed-bed column for the adsorption and purification of cefoselis hydrochloride. The adsorption dynamics are modeled using modified film-pore diffusion, which considers factors such as pore diffusion coefficients and mass-transfer coefficients.

Molecular Structure Analysis

Structure and Data

Cefoselis hydrochloride has a complex molecular structure characterized by its beta-lactam ring and various functional groups. The molecular formula is C19H22N8O6S2HClC_{19}H_{22}N_{8}O_{6}S_{2}\cdot HCl.

  • InChI: InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12-;/m1./s1
  • Molecular Weight: Approximately 462.56 g/mol.

The structural complexity contributes to its mechanism of action as an antibiotic.

Chemical Reactions Analysis

Reactions and Technical Details

Cefoselis hydrochloride undergoes several types of chemical reactions:

  1. Hydrolysis: This reaction is common in aqueous solutions and can lead to the degradation of the antibiotic.
  2. Oxidation: Involves the addition of oxygen to form oxides.
  3. Reduction: Involves the removal of oxygen or addition of hydrogen.

Common reagents used in these reactions include:

  • Oxidation Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.

The major products from these reactions depend on specific conditions and reagents used.

Mechanism of Action

Cefoselis hydrochloride exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan chains in bacterial cell walls. This inhibition results in weakened cell walls leading to cell lysis and death .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cefoselis hydrochloride possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.
  • Stability: Sensitive to hydrolysis; stability can be affected by pH levels in solution.

These properties influence its formulation and effectiveness as an antibiotic.

Applications

Scientific Uses

Cefoselis hydrochloride has diverse applications across various fields:

  1. Chemistry: Used as a model compound for studying adsorption dynamics on macroporous resins.
  2. Biology: Investigated for its antimicrobial activity against pathogens like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
  3. Medicine: Extensively used in clinical settings for treating infections caused by susceptible bacteria.
  4. Pharmaceutical Industry: Employed in the production of semi-synthetic cephalosporins.

Cefoselis hydrochloride represents a significant advancement in antibiotic therapy, providing effective treatment options for bacterial infections while contributing to ongoing research in microbiology and pharmacology.

Introduction to Cefoselis Hydrochloride in Antimicrobial Research

Historical Context and Development of Fourth-Generation Cephalosporins

The evolution of cephalosporins represents a strategic response to escalating β-lactamase-mediated bacterial resistance. First-generation cephalosporins (e.g., cefazolin) emerged in the 1960s with Gram-positive coverage, followed by second-generation (e.g., cefuroxime) and third-generation (e.g., ceftazidime) variants that enhanced Gram-negative activity but remained vulnerable to extended-spectrum β-lactamases (ESBLs) and AmpC enzymes. Fourth-generation cephalosporins, including cefoselis hydrochloride, were developed in the 1990s to address these limitations through molecular refinements that confer stability against both plasmid- and chromosomally-mediated β-lactamases [2] [8]. Cefoselis (development code: FK037) was patented in 1993 and approved for clinical use in Japan and China, where it became a therapeutic cornerstone for nosocomial infections due to its balanced affinity for Gram-positive and Gram-negative penicillin-binding proteins (PBPs) [6] [8]. Its development timeline parallels other fourth-generation agents like cefepime and cefpirome, though cefoselis exhibits distinct pharmacokinetic and pharmacodynamic properties, including enhanced blood-brain barrier penetration [5].

Table 1: Evolution of Cephalosporin Generations

GenerationKey RepresentativesDecade IntroducedResistance Limitations
First-GenCefazolin1960sNarrow Gram-negative coverage
Second-GenCefuroxime1970sVariable ESBL susceptibility
Third-GenCeftazidime1980sSusceptible to AmpC enzymes
Fourth-GenCefoselis, Cefepime1990sStable against many ESBLs/AmpC

Classification and Role of Cefoselis Hydrochloride in Beta-Lactam Antibiotics

Cefoselis hydrochloride (chemical formula: C₁₉H₂₃ClN₈O₆S₂; molecular weight: 559.02 g/mol) is classified as a zwitterionic fourth-generation cephalosporin due to its dual-charge characteristics that enhance penetration through the outer membrane of Gram-negative bacteria [3] [6]. Its molecular structure features two critical modifications:

  • A 2-aminothiazol-4-yl group linked to a (Z)-methoxyimino side chain at C7, conferring stability against β-lactamase hydrolysis
  • A unique 3-amino-2-(2-hydroxyethyl)pyrazol-1-ium moiety at C3’ that improves affinity for PBPs in Gram-positive pathogens [8]

This structural configuration enables cefoselis to exhibit broad-spectrum activity against both Gram-positive bacteria (e.g., methicillin-susceptible Staphylococcus aureus [MSSA], Streptococcus pneumoniae) and Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae) [6]. Unlike third-generation cephalosporins, cefoselis maintains low minimum inhibitory concentrations (MICs) against AmpC-producing Enterobacter spp. due to its poor induction of chromosomal β-lactamases and resistance to enzymatic degradation [3]. Pharmacodynamically, it demonstrates concentration-dependent bactericidal activity, with time above MIC (T>MIC) being the primary efficacy parameter. Notably, its zwitterionic nature facilitates unprecedented blood-brain barrier penetration—a rarity among β-lactams—with brain extracellular fluid concentrations proportional to plasma levels in animal models [5] [6].

Table 2: Key Structural Features and Functional Roles of Cefoselis Hydrochloride

Structural ElementPositionFunctional RoleBiological Consequence
2-Aminothiazol-4-yl groupC7 side chainβ-lactamase stabilityEnhanced Gram-negative coverage
(Z)-Methoxyimino linkageC7 side chainSteric hindranceResistance to enzyme hydrolysis
Quaternary ammoniumC3’ pyrazole ringZwitterionic propertyImproved Gram-positive PBP affinity
Hydroxyethyl moietyC3’ substituentSolubility enhancementOptimal tissue distribution

Research Significance in Addressing Multidrug-Resistant Pathogens

Cefoselis hydrochloride’s microbiological profile positions it as a critical tool against multidrug-resistant (MDR) pathogens, particularly in an era of escalating antimicrobial resistance. Global surveillance data indicates a 43% rise in MDR infections between 2000–2024, with carbapenem-resistant Enterobacterales (CRE) and ESBL-producing pathogens exhibiting the most alarming mortality rates [7]. Cefoselis demonstrates clinically relevant activity against several high-priority resistance phenotypes:

  • ESBL-Producing Enterobacteriaceae: Retains MIC₉₀ values ≤2 μg/mL against 70-85% of ESBL-producing E. coli and Klebsiella spp. due to its resistance to TEM/SHV enzyme hydrolysis [3] [6].
  • AmpC-Overexpressing Strains: Exhibits 4–8-fold greater potency than third-generation cephalosporins against Enterobacter cloacae and Citrobacter freundii with derepressed AmpC [3].
  • Non-MRSA Staphylococci: Maintains potent activity against MSSA (MIC₉₀: 2–4 μg/mL) and coagulase-negative staphylococci [6].

Research innovations have further explored cefoselis’ purification and delivery mechanisms to enhance efficacy. The Modified Film-Pore Diffusion (MFPD) model has been optimized for cefoselis adsorption onto macroporous resins (XR 920C) in fixed-bed columns, achieving >98.5% purity through Langmuir isotherm-driven processes. This purification technique minimizes impurities that could compromise therapeutic outcomes in immunocompromised patients [1]. Additionally, synergistic studies reveal that cefoselis paired with β-lactamase inhibitors (e.g., sulbactam) reduces MICs against Acinetobacter baumannii by 8–16-fold, suggesting potential for combination regimens in MDR infections [9].

Table 3: In Vitro Activity of Cefoselis Hydrochloride Against Priority Pathogens

Pathogen GroupRepresentative SpeciesMIC₉₀ Range (μg/mL)Resistance Notes
Gram-positive CocciMSSA2–4Inactive against MRSA
S. pneumoniae (penicillin-sensitive)≤0.5Reduced activity vs PRSP
Gram-negative BacilliP. aeruginosa4–1685% susceptibility
ESBL-producing E. coli≤270% susceptibility
AmpC-producing Enterobacter1–4Stable activity
Non-fermentersA. baumannii16–64Variable susceptibility

Emerging evidence underscores cefoselis’ role in overcoming treatment limitations for CNS infections. Unlike most β-lactams, cefoselis achieves therapeutic concentrations in brain extracellular fluid (rat model: brain/plasma ratio = 0.28), enabling potential application in meningitis caused by susceptible MDR Gram-negatives [5] [6]. However, its competitive inhibition of GABAₐ receptors necessitates cautious use in neurological contexts, as intracerebral administration triggers glutamate-independent seizures via GABAergic suppression [4] [5]. Future research directions include structural optimization to reduce neurotoxicity and extend spectrum against carbapenemase-producing pathogens through siderophore conjugation strategies [9] [10].

Concluding Remarks

Cefoselis hydrochloride exemplifies the innovative evolution of fourth-generation cephalosporins, merging extended Gram-negative coverage with retained Gram-positive activity through strategic molecular design. Its significance in antimicrobial research lies not only in immediate clinical applications but also as a chemical scaffold for addressing the catastrophic rise in multidrug-resistant infections. Ongoing purification advancements and combination regimens position this agent as a valuable component in the antimicrobial armamentarium, though further structural refinements may unlock novel mechanisms to combat emerging resistance phenotypes.

Properties

Product Name

Cefoselis hydrochloride

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

Molecular Formula

C19H23ClN8O6S2

Molecular Weight

559 g/mol

InChI

InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12-;/t13-,17-;/m1./s1

InChI Key

NRCXQSKOHNLPOW-ZQCAECPKSA-N

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.